Fmoc-1-哌啶-3-乙酸

描述

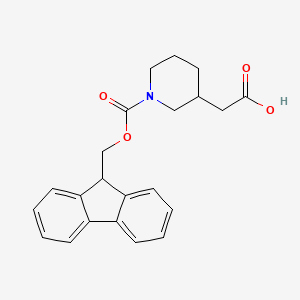

Fmoc-1-piperidine-3-acetic acid is a chemical compound commonly used in the field of peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a piperidine ring, which is further connected to an acetic acid moiety. This compound plays a crucial role in solid-phase peptide synthesis, where it serves as a building block for the assembly of peptides and proteins.

科学研究应用

Role in Medicinal Chemistry

Fmoc-1-piperidine-3-acetic acid is instrumental in the design and development of novel pharmaceutical compounds, particularly those aimed at neurological disorders. Its derivatives are explored for their potential to modulate receptor interactions and influence biological pathways.

Case Studies

- Neurological Disorders : Research has demonstrated that peptides synthesized from this compound can interact with neurotransmitter systems, providing insights into drug mechanisms.

- Therapeutic Agents : Peptides derived from Fmoc-1-piperidine-3-acetic acid have been developed as potential treatments for conditions such as Alzheimer's disease.

| Study Focus | Findings |

|---|---|

| Neurological Drug Design | Peptides showed promising receptor binding affinity, suggesting therapeutic potential. |

| Disease Modulation | Compounds influenced key signaling pathways related to disease progression. |

Biomarker Discovery

Importance in Diagnostics

Peptides synthesized using Fmoc-1-piperidine-3-acetic acid are utilized in identifying and validating biomarkers for various diseases. These biomarkers are crucial for early diagnosis and monitoring treatment efficacy.

Applications

- Cancer Biomarkers : Peptides have been developed to target specific cancer-related proteins, aiding in the detection and monitoring of tumor growth.

- Infectious Diseases : Research has focused on using these peptides to identify markers associated with viral infections.

| Application Area | Examples |

|---|---|

| Oncology | Peptides targeting tumor antigens for diagnostic purposes. |

| Infectious Diseases | Biomarkers related to viral load and disease progression. |

Material Science

Innovative Material Development

The unique properties of peptides synthesized from Fmoc-1-piperidine-3-acetic acid have led to advancements in material science, particularly in creating self-assembling nanostructures.

Key Innovations

- Nanostructures : Peptides can form organized structures at the nanoscale, which are useful in drug delivery systems.

- Functional Materials : Research is ongoing into developing materials with specific mechanical or chemical properties through peptide engineering.

| Material Type | Properties |

|---|---|

| Self-Assembling Nanostructures | Capable of forming stable structures that can encapsulate drugs. |

| Functionalized Surfaces | Enhanced interaction with biological molecules for targeted delivery applications. |

作用机制

Target of Action

The primary target of Fmoc-1-piperidine-3-acetic acid, also known as Fmoc-2-(piperidine-3-yl)acetic acid, is the amino group of an amino acid . This compound is used as a protecting group in peptide synthesis . The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions .

Mode of Action

Fmoc-1-piperidine-3-acetic acid acts by attaching to the amino group of an amino acid, thereby protecting it during the peptide synthesis process . This protection is crucial for the successful formation of peptide bonds . The Fmoc group is base-labile , meaning it can be removed under mildly basic conditions . This property allows for the selective removal of the Fmoc group when desired, without disturbing other parts of the molecule .

Biochemical Pathways

The use of Fmoc-1-piperidine-3-acetic acid is integral to the solid-phase peptide synthesis (SPPS) pathway . In SPPS, the Fmoc group is added to the amino group of an amino acid, allowing for the controlled formation of peptide bonds . The Fmoc group can be removed when necessary, allowing the peptide chain to be extended . The use of Fmoc-1-piperidine-3-acetic acid in SPPS has greatly improved the efficiency and versatility of peptide synthesis .

Pharmacokinetics

The properties of the fmoc group, such as its stability under acidic conditions and its susceptibility to removal under basic conditions, are crucial for its role in peptide synthesis .

Result of Action

The use of Fmoc-1-piperidine-3-acetic acid results in the successful synthesis of peptides . By protecting the amino group of amino acids, the Fmoc group allows for the controlled formation of peptide bonds . This leads to the creation of peptides of varying lengths and complexities, which can be used in various research and therapeutic applications .

Action Environment

The action of Fmoc-1-piperidine-3-acetic acid is influenced by the chemical environment in which peptide synthesis occurs . The Fmoc group is stable under acidic conditions and can be removed under basic conditions . Therefore, the pH of the environment is a key factor influencing its action . Additionally, the choice of solvent can impact the efficiency of Fmoc removal .

生化分析

Biochemical Properties

Fmoc-1-piperidine-3-acetic acid is primarily used in biochemical reactions involving peptide synthesis. It interacts with various enzymes and proteins, particularly those involved in the synthesis and modification of peptides. The compound’s role in these reactions is to protect the amino group of amino acids, preventing unwanted side reactions during peptide chain assembly. The Fmoc group is removed by treatment with a base, typically piperidine, which triggers β-elimination of carbamic acid followed by the formation of a dibenzofulvene intermediate . This intermediate is then trapped by excess amine cleavage agents to form stable adducts .

Molecular Mechanism

At the molecular level, Fmoc-1-piperidine-3-acetic acid exerts its effects through the protection and deprotection of amino groups in peptide synthesis. The Fmoc group is attached to the amino group of an amino acid, forming a stable carbamate. During peptide synthesis, the Fmoc group is removed by a base, such as piperidine, which triggers β-elimination of carbamic acid and the formation of a dibenzofulvene intermediate . This intermediate is then trapped by excess amine cleavage agents, preventing unwanted side reactions and ensuring the correct assembly of the peptide chain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-1-piperidine-3-acetic acid change over time, particularly in terms of its stability and degradation. The compound is stable under acidic conditions but can be degraded under basic conditions, which is necessary for the removal of the Fmoc group during peptide synthesis . Long-term effects on cellular function are not directly related to the compound itself but to the peptides synthesized using it. These peptides can have various effects on cellular processes, depending on their sequence and structure.

Metabolic Pathways

Fmoc-1-piperidine-3-acetic acid is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes and cofactors involved in the protection and deprotection of amino groups. During peptide synthesis, the Fmoc group is removed by a base, leading to the formation of a dibenzofulvene intermediate . This intermediate is then trapped by excess amine cleavage agents, ensuring the correct assembly of the peptide chain and preventing unwanted side reactions .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-1-piperidine-3-acetic acid typically involves the protection of the amino group of 1-piperidine-3-acetic acid with the Fmoc group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature. The resulting product is then purified using techniques such as column chromatography.

Industrial Production Methods: In an industrial setting, the production of Fmoc-1-piperidine-3-acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The reaction conditions are optimized to minimize side reactions and maximize the purity of the final product.

化学反应分析

Types of Reactions: Fmoc-1-piperidine-3-acetic acid undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine or 4-methylpiperidine in a solvent like dimethylformamide (DMF). This reaction is crucial in peptide synthesis to expose the amino group for further coupling reactions.

Coupling Reactions: The free amino group of Fmoc-1-piperidine-3-acetic acid can participate in peptide bond formation with other amino acids or peptide fragments. This is typically achieved using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base.

Common Reagents and Conditions:

Deprotection Reagents: Piperidine, 4-methylpiperidine, piperazine.

Coupling Reagents: HBTU, DIPEA, DMF.

Major Products Formed:

Deprotection: Removal of the Fmoc group yields 1-piperidine-3-acetic acid.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptide fragments.

相似化合物的比较

Fmoc-1-piperidine-3-acetic acid can be compared with other similar compounds used in peptide synthesis, such as:

Fmoc-1-piperidine-4-acetic acid: Similar structure but with the acetic acid moiety attached to the 4-position of the piperidine ring.

Fmoc-1-piperidine-2-acetic acid: Similar structure but with the acetic acid moiety attached to the 2-position of the piperidine ring.

Fmoc-1-piperidine-3-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

The uniqueness of Fmoc-1-piperidine-3-acetic acid lies in its specific structural configuration, which provides distinct reactivity and properties in peptide synthesis. Its position-specific attachment of the acetic acid moiety to the piperidine ring influences its chemical behavior and suitability for certain synthetic applications.

生物活性

Fmoc-1-piperidine-3-acetic acid (Fmoc-1-Pip-Ac) is a chemical compound primarily utilized in peptide synthesis. It incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a piperidine ring, which is further linked to an acetic acid moiety. This compound plays a significant role in solid-phase peptide synthesis (SPPS), acting as a building block that facilitates the assembly of peptides and proteins. This article delves into the biological activity of Fmoc-1-Pip-Ac, its mechanisms of action, and relevant research findings.

Target of Action

The primary target of Fmoc-1-Pip-Ac is the amino group of amino acids during peptide synthesis. The Fmoc group protects this amino group, preventing unwanted reactions that could occur during the synthesis process.

Mode of Action

Fmoc-1-Pip-Ac operates by attaching to the amino group, forming a stable carbamate. This protection is crucial as it allows for the selective removal of the Fmoc group under basic conditions, typically using piperidine. The removal process involves β-elimination of carbamic acid and leads to the formation of a dibenzofulvene intermediate, which is essential for further peptide elongation.

Fmoc-1-Pip-Ac exhibits several biochemical properties that enhance its utility in peptide synthesis:

- Stability : The Fmoc group remains stable under acidic conditions but can be effectively removed in basic environments, allowing for controlled peptide assembly.

- Interaction with Enzymes : Research indicates that this compound interacts favorably with various enzymes involved in peptide synthesis, minimizing side reactions and enhancing yield .

Comparative Analysis

The following table compares Fmoc-1-Pip-Ac with other common Fmoc-protected amino acids, highlighting its unique structural features and potential applications:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Fmoc-Glycine | Simple amino acid with Fmoc protection | Widely used as a basic building block |

| Fmoc-Alanine | Alanine with Fmoc protection | Essential for synthesizing small peptides |

| Fmoc-Lysine | Lysine with an additional amino group | Useful for introducing positive charges |

| Fmoc-Tyrosine | Contains a phenolic hydroxyl group | Important for synthesizing aromatic peptides |

| Fmoc-1-Piperidine-3-Acetic Acid | Piperidine ring structure | Distinct steric and electronic properties |

Research Findings and Case Studies

While specific biological activities of Fmoc-1-Pip-Ac are not extensively documented, its role in synthesizing peptides suggests potential applications in drug development and biochemical research. Compounds synthesized using this building block may exhibit various biological activities depending on their sequences and structures. For instance:

- Antitumor Activity : Research has shown that peptides synthesized using similar piperidine-based compounds demonstrated antitumor properties. A study evaluated a series of compounds derived from piperazine and found significant biological activity against various cancer cell lines .

- Antibacterial Properties : Some studies have reported on the antibacterial efficacy of peptides synthesized with piperidine derivatives, indicating that modifications to the peptide sequence can enhance their activity against bacterial strains .

- Peptide Ligation and Cyclization : Recent advancements in enzymatic tools have demonstrated that peptides containing piperidine moieties can be effectively ligated or cyclized, enhancing their stability and biological activity .

属性

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c24-21(25)12-15-6-5-11-23(13-15)22(26)27-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQZUENRKJILBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401242 | |

| Record name | Fmoc-1-piperidine-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885951-96-2 | |

| Record name | Fmoc-1-piperidine-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。